Calvatic acid, also known as p-carboxyphenylazoxycyanide, is a natural antibiotic first isolated from the culture broth of the mushroom Calvatia craniformis []. It is a member of the diazene N-oxide class of compounds characterized by the presence of an azoxycyano group (-ONN=C=N) []. Calvatic acid is a monobasic acid, meaning it can donate one proton (H+) in solution []. Scientific interest in Calvatic acid stems from its reported antimicrobial, antitumor, and enzyme inhibitory properties [, , , ].
Calvatic acid was initially isolated from the culture broth of Calvatia craniformis through a multi-step process involving butanol extraction, concentration, and purification by silica gel column chromatography [].
Umezawa's group reported a total synthesis of Calvatic acid in four steps starting from p-hydrazinobenzoic acid hydrochloride [].
An alternative synthesis utilizes 4-nitrosobenzoic acid, obtained by photo-isomerization of 4-nitrobenzaldehyde in water, as the starting material []. Treatment of 4-nitrosobenzoic acid with cyanamide and (diacetoxyiodo)benzene in pyridine yields Calvatic acid. This method allows for the preparation of various ONN-azoxy-cyanides by varying the starting nitrosobenzoic acid derivative [].
Calvatic acid features a benzene ring substituted with a carboxylic acid group (-COOH) at the para position and an azoxycyano group (-ONN=C=N) also at the para position [, ]. The presence of both electron-withdrawing groups on the benzene ring contributes to its unique chemical reactivity and biological activity.
Calvatic acid inactivates the dimeric human placenta glutathione transferase (GST P1-1) enzyme by forming two disulfide bridges per dimer, likely between Cys47 and Cys101 residues []. The inactivation reaction follows second-order kinetics with an apparent rate constant of 2.4 ± 0.3 M-1s-1 [, ]. Interestingly, the reaction product(s) of Calvatic acid with GST P1-1 also contribute to enzyme inhibition []. Treatment of the inhibited enzyme with dithiothreitol restores the enzyme's catalytic activity and titratable thiol groups, indicating the formation of disulfide bonds during the reaction [].
Calvatic acid reacts with free L-cysteine via a simple second-order process with a rate constant of (5.0 ± 0.4) x 101 M-1s-1 [].
The diazocyanide analogue of Calvatic acid inactivates GST P1-1 more rapidly than Calvatic acid itself, with two moles of the analogue inactivating one mole of GST P1-1 []. The reaction proceeds through the formation of disulfide bridges similar to the Calvatic acid reaction. The apparent second-order rate constant for the inactivation is significantly higher at (8.5 ± 0.7) x 103 M-1s-1 []. The reaction of the diazocyanide analogue with L-cysteine involves a transient species and follows a two-step process: a second-order reaction (rate constant: (8.0 ± 0.5) x 103 M-1s-1) followed by a first-order decay (rate constant: (1.2 ± 0.1) x 101 s-1) [].
Calvatic acid acts as an irreversible inhibitor of GST P1-1, forming disulfide bridges within the enzyme and disrupting its catalytic activity [, ].
Research suggests Calvatic acid and its analogues inhibit GTP-induced microtubule protein polymerization in vitro [, ]. This inhibition is dose- and time-dependent and potentially involves the interaction with titratable –SH groups of tubulin []. Notably, Calvatic acid's effects on taxol-induced polymerization are less pronounced, and it generally does not significantly impair colchicine-binding activity [].
Calvatic acid is a faint yellow powder with a melting point of 182-183 °C (decomposes) []. It is soluble in methanol, acetone, and butanol, but less soluble in ethyl acetate and water []. Calvatic acid exhibits a UV absorption maximum at 267 nm (E1cm1%=540) in methanol [].
Calvatic acid exhibits antimicrobial activity against Gram-positive bacteria and some fungi [, ]. Studies have investigated its potential for treating infections caused by Helicobacter pylori [].
Research suggests Calvatic acid and its analogues possess antitumor properties [, , , ]. Studies have explored its effects on various cancer cell lines, including hepatoma and leukemia cells [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: